

# Application of GW280264X in Spinal Cord Injury Studies

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## Compound of Interest

Compound Name: GW280264X

Cat. No.: B15577662

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## Introduction

Spinal cord injury (SCI) initiates a complex cascade of secondary injury mechanisms, including inflammation, neuronal apoptosis, and the formation of a glial scar, which collectively inhibit axonal regeneration and functional recovery. A disintegrin and metalloproteinase (ADAM) 10 and 17 have emerged as key players in these processes. **GW280264X**, a potent dual inhibitor of ADAM10 and ADAM17, presents a promising therapeutic agent for mitigating the detrimental effects of secondary injury in SCI. These application notes provide a comprehensive overview of the use of **GW280264X** in preclinical SCI research, including its mechanism of action, detailed experimental protocols, and expected outcomes.

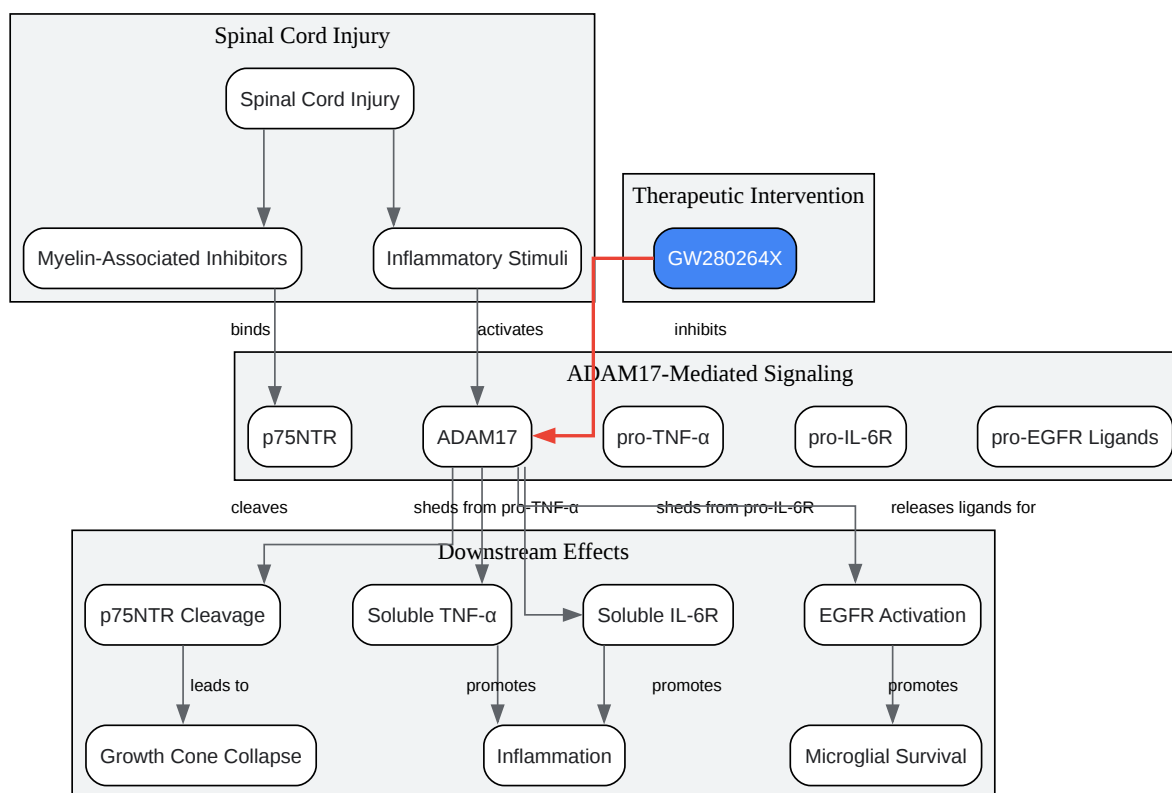
## Mechanism of Action

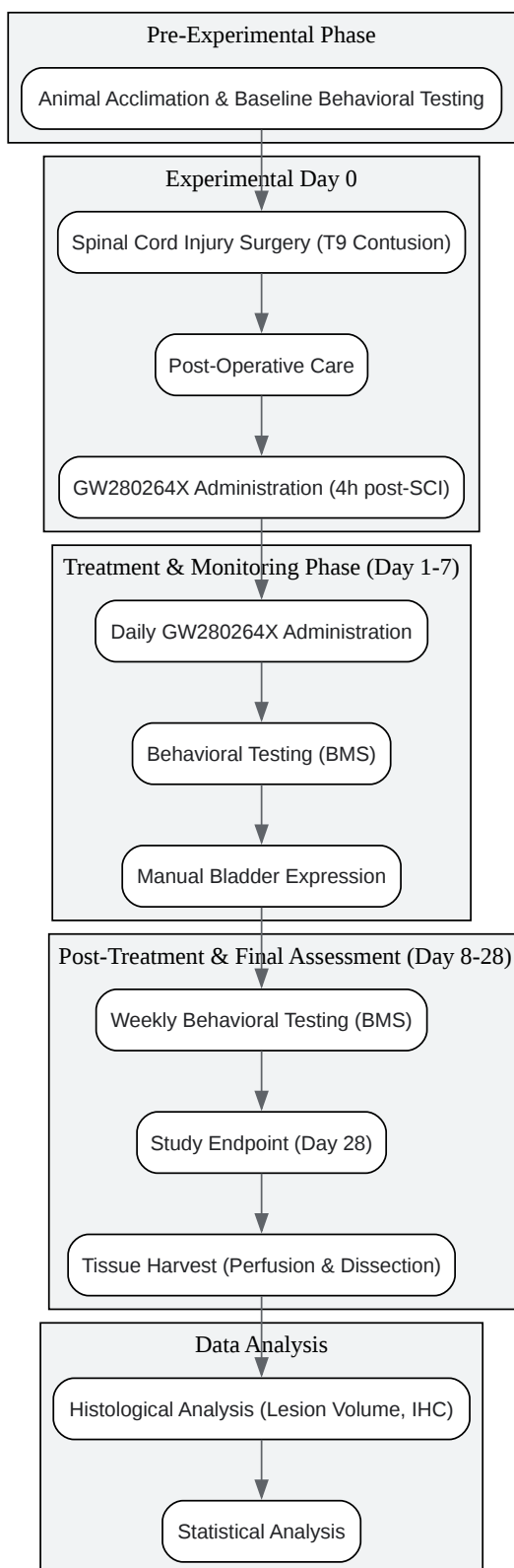
In the context of spinal cord injury, the inhibition of ADAM10 and ADAM17 by **GW280264X** is believed to exert its neuroprotective and pro-regenerative effects through multiple pathways. A primary mechanism involves the prevention of ectodomain shedding of various cell surface proteins that are crucial in inflammation and axon growth inhibition.

One of the key substrates of ADAM17 in the injured central nervous system is the p75 neurotrophin receptor (p75NTR). Myelin-associated inhibitors, prevalent after SCI, bind to a receptor complex that includes p75NTR, triggering its cleavage by ADAM17. This cleavage event initiates a downstream signaling cascade that leads to growth cone collapse and

inhibition of neurite outgrowth. By inhibiting ADAM17, **GW280264X** prevents the cleavage of p75NTR, thereby attenuating the inhibitory signals and creating a more permissive environment for axonal regeneration.

Furthermore, ADAM17 is responsible for the shedding of tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-6 receptor (IL-6R), both of which are pro-inflammatory cytokines that exacerbate the secondary injury cascade. Inhibition of ADAM17 by **GW280264X** reduces the levels of soluble TNF- $\alpha$  and IL-6R, thus dampening the inflammatory response at the injury site. Additionally, ADAM17 inhibition has been shown to promote the survival of microglia, a type of glial cell in the central nervous system, through the activation of the epidermal growth factor receptor (EGFR) signaling pathway.





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